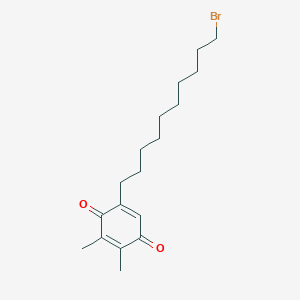

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound that features a bromodecyl side chain attached to a dimethylcyclohexadiene-dione core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione typically involves the bromination of a decyl chain followed by its attachment to a dimethylcyclohexadiene-dione core. One common method involves the use of bromoundecanoic acid and thymoquinone in the presence of acetonitrile and water. The reaction is carried out under reflux conditions for approximately 1.5 hours . The product is then purified using open-column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques, such as Fischer glycosylation in a microreactor. This method allows for higher yields and more efficient purification processes .

Analyse Des Réactions Chimiques

Types of Reactions

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The diene-dione core can participate in redox reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium phthalimide and acetonitrile.

Oxidation and Reduction Reactions: These reactions typically require oxidizing or reducing agents such as potassium permanganate or sodium borohydride.

Major Products

Substitution Reactions: Products include various substituted derivatives depending on the reagent used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

One of the primary applications of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is as an intermediate in the synthesis of Plastoquinone derivatives . Plastoquinones are vital for photosynthesis in plants and have potential applications in pharmaceuticals and biochemistry due to their roles in electron transport chains and antioxidant activity .

Case Study: Synthesis of Plastoquinone Derivatives

In a study focused on synthesizing various Plastoquinone derivatives, researchers utilized this compound as a key starting material. The bromine atom facilitates nucleophilic substitution reactions that allow for the introduction of different side chains, thus enabling the creation of a range of derivatives with tailored properties for specific applications in medicinal chemistry .

Recent studies have explored the biological activity of compounds derived from this compound. These derivatives have shown promising results in:

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Certain synthesized compounds have been tested against various bacterial strains and have shown effective antimicrobial activity .

Potential Applications in Material Science

The compound's unique structure allows it to be explored for applications in material science , particularly in the development of new polymers and coatings. The incorporation of brominated compounds can enhance the thermal stability and flame retardancy of materials.

Case Study: Polymer Development

A research project investigated the use of this compound in creating novel polymeric materials. The results indicated that polymers synthesized with this compound exhibited improved mechanical properties and thermal resistance compared to traditional polymers without brominated units .

Mécanisme D'action

The mechanism of action of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione involves its interaction with molecular targets such as cytochrome proteins. It acts as a mixed-type, noncompetitive inhibitor, affecting the function of the cytochrome bc1 complex . This interaction disrupts electron transport within the mitochondria, leading to various cellular effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone

- (10-Bromodecyl)benzene

- 4-[(10-Bromodecyl)oxy]benzaldehyde

Uniqueness

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific structural features, such as the bromodecyl side chain and the dimethylcyclohexadiene-dione core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound with notable biological activity primarily due to its interaction with mitochondrial components. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione

- CAS Number : 128209-65-4

- Molecular Weight : 355.3 g/mol

The compound features a bromodecyl side chain attached to a dimethylcyclohexadiene-dione core, which contributes to its unique reactivity and biological effects.

Target Interaction

The primary target of this compound is the cytochrome bc1 complex within the mitochondrial electron transport chain. This interaction inhibits the function of the complex, leading to disruption in ATP production and increased oxidative stress within cells.

Biochemical Pathways

The inhibition of the cytochrome bc1 complex affects several biochemical pathways:

- Mitochondrial Dysfunction : The compound blocks electron transport, resulting in decreased ATP synthesis and increased generation of reactive oxygen species (ROS).

- Cellular Apoptosis : The accumulation of ROS can trigger apoptotic pathways, leading to cell death in certain cancer cell lines.

Pharmacokinetics

The structural modifications of this compound enhance its bioavailability. The presence of the bromodecyl group increases lipophilicity, facilitating better membrane penetration and distribution within tissues .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and increasing oxidative stress .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. The mechanism is hypothesized to involve disruption of microbial cell membranes and interference with metabolic processes due to its reactive nature .

Case Studies and Research Findings

Propriétés

IUPAC Name |

5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTVWCISWNOGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.